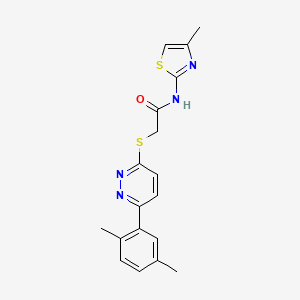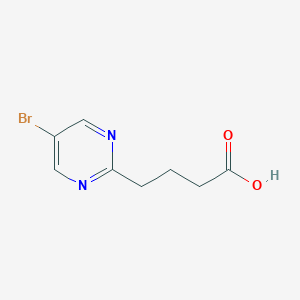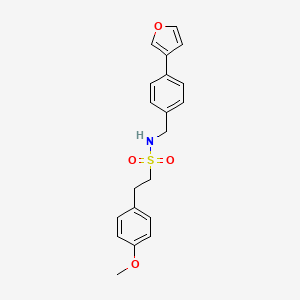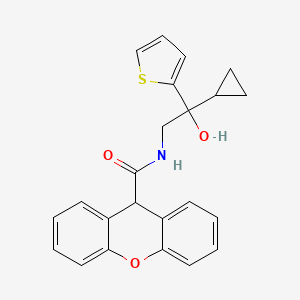
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, also known as CYH33, is a novel small-molecule inhibitor that has been developed for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for further research.
Mecanismo De Acción
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide exerts its anti-tumor activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the stabilization and activation of various oncogenic proteins. By inhibiting HSP90, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide destabilizes these oncogenic proteins, leading to their degradation and subsequent inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying the mechanisms of cancer growth and progression. However, one limitation of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide. One area of interest is the development of more potent and selective HSP90 inhibitors that can be used in combination with N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide to enhance its anti-tumor activity. Another potential direction is the development of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide analogs that exhibit improved solubility and pharmacokinetic properties. Finally, further studies are needed to fully understand the mechanisms underlying N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide's anti-tumor activity and to identify potential biomarkers that can be used to predict patient response to treatment.
Métodos De Síntesis
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-4'-methylacetophenone with cyclopropylmagnesium bromide to obtain a cyclopropyl ketone intermediate. This is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the desired cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl ketone intermediate. The final step involves the reaction of this intermediate with 9H-xanthene-9-carboxylic acid chloride to obtain N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c25-22(24-14-23(26,15-11-12-15)20-10-5-13-28-20)21-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)21/h1-10,13,15,21,26H,11-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPUQDLGRDGYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


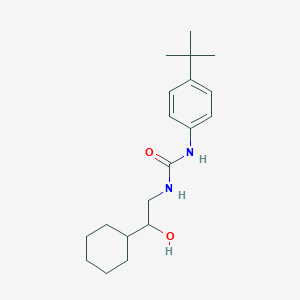
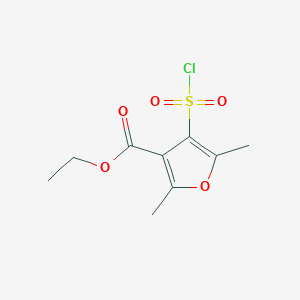

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2911754.png)
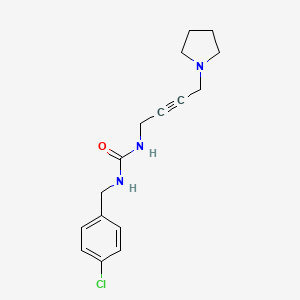
![4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2911757.png)
